(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5,6,7-trimethyl-
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Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5,6,7-trimethyl- is a chemical compound known for its diverse applications, particularly in the field of herbicides. This compound is part of the triazolopyrimidine sulfonamide family, which is recognized for its potent biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5,6,7-trimethyl- typically involves the reaction of substituted 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl halides with appropriate amines . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out at room temperature or under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5,6,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . Substitution reactions often require nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5,6,7-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5,6,7-trimethyl- involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits key enzymes involved in plant growth, leading to the suppression of unwanted vegetation . The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5,7-dimethyl-N-(2,6-dichlorophenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide
- 5-bromo-N-(2,6-dichlorophenyl)-8-methoxy[1,2,4]triazolo[1,5-a]-pyrazine-2-sulfonamide
Uniqueness
Compared to similar compounds, (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5,6,7-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications, particularly in the development of herbicides .
Properties
CAS No. |
98966-99-5 |
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Molecular Formula |
C14H13Cl2N5O2S |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C14H13Cl2N5O2S/c1-7-8(2)17-13-18-14(19-21(13)9(7)3)24(22,23)20-12-10(15)5-4-6-11(12)16/h4-6,20H,1-3H3 |
InChI Key |
YIJBAGCLUOEESH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)N=C1C)C |
Origin of Product |
United States |
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